molecular formula C7H15NO3 B8046453 2-ethoxy-N-(1-hydroxypropyl)acetamide

2-ethoxy-N-(1-hydroxypropyl)acetamide

Cat. No.: B8046453
M. Wt: 161.20 g/mol
InChI Key: RCZKCOKEUAFSKU-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-hydroxypropyl)acetamide is an acetamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the second carbon of the acetamide backbone and a 1-hydroxypropyl substituent on the nitrogen atom.

Properties

IUPAC Name

2-ethoxy-N-(1-hydroxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-3-6(9)8-7(10)5-11-4-2/h6,9H,3-5H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZKCOKEUAFSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(NC(=O)COCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Ethoxy Group Placement : Unlike acetochlor and N-(4-ethoxyphenyl)acetamide, where the ethoxy group is attached to an aromatic system, this compound features an aliphatic ethoxy group, likely enhancing its hydrophilicity .
  • Hydroxypropyl vs. Chloro/Amino Substituents: The hydroxyl group in the target compound contrasts with chloro (acetochlor) or amino (2-amino-N-(3-ethoxypropyl)acetamide) substituents, which significantly alter reactivity. Chloro groups enhance electrophilicity (herbicidal activity), while hydroxypropyl may facilitate hydrogen bonding in biological systems .

Physicochemical Properties

  • Melting Points :

    • Compound 6 (benzodiazole-acetamide hybrid): 190°C .
    • Acetochlor: Liquid at room temperature (data inferred from herbicide formulations) .
    • This compound: Expected to have a moderate melting point (100–150°C) due to polar groups and lack of aromatic rigidity.
  • Solubility :

    • Hydroxypropyl and ethoxy groups likely improve water solubility compared to aromatic analogs like N-(4-ethoxyphenyl)acetamide .
    • Acetochlor’s low water solubility (∼200 mg/L) is attributed to its hydrophobic aromatic ring , whereas the target compound may exhibit higher solubility.

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